Cas no 50-06-6 (phenobarbital)

phenobarbital 化学的及び物理的性質
名前と識別子
-
- phenobarbital
- phenobarbital free acid--dea schedule*iv item
- Phenobarbitone
- phenobarbital methanol solution
- Helional
- Phenobarbital solution
- PHENOBARBITAL USP
- Sabouraud’s Glucose Agar Medium with Chloramphenicol
- 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
- 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione 5-Ethyl-5-phenylbarbituric acid Luminal
- 5-phenyl-5-ethylbarbituric acid
- Gardenal
- Luminal
- Phenemal
- Phenobarbitol
- Phenobarbituric acid
- Phenylethylbarbiturate
- Phenylethylbarbituric acid
- Phenylethylmalonylurea
- 5-Ethyl-5-phenylbarbituric acid solution
- 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione
- 5-Ethyl-5-phenylbarbituric acid
- PHENOBARBITAL (EP MONOGRAPH)
- Donnazyme (Salt/Mix)
- aephe nal
- SR-01000313151-1
- PHENOBARBITAL CIV (USP-RS)
- Bialminal
- Pamine PB
- NCGC00258064-01
- Triphenatol
- Barbituric acid, 5-ethyl-5-phenyl-,
- Stental Extentabs
- Barbenyl
- IDI1_000987
- Fenobarbitale [DCIT]
- Phenylethylbarbitursaeure
- PHENOBARBITALUM [HPUS]
- Lepinal
- Somnolens
- DTXSID5021122
- WLN: T6VMVMV FHJ F2 FR
- Phenobarbitonum
- Bardorm
- PUBERTAL PHENOBARBITAL STUDY
- pheno
- Oprea1_384816
- Ensodorm
- Adonal
- Phen-Bar
- PHENOBARBITAL [MART.]
- Zadoletten
- LS-135
- Episedal
- seda-tabl inen
- Damoral
- Chardonna-2
- Phenobar
- Tox21_200510
- Phenylethylbarbitursaure
- PHENOBARBITAL [EP MONOGRAPH]
- Solfoton talpheno
- Trifenatol
- Epitope ID:116048
- component of Valpin 50-PB (Salt/Mix)
- Hennoletten
- Blu-phen
- Tedral (Salt/Mix)
- Barbita
- Fenobarbital [INN-Spanish]
- Ezibarbitur
- Somonal
- PHENOBARBITAL (EP IMPURITY)
- NSC 128143
- NSC9848
- Seda-Tablinen
- TEDRAL SUSPENSION
- Dormital
- component of Valpin 50-PB
- DivK1c_000987
- Epanal
- Phenobarbitalum
- Bartol
- AKOS015964976
- SCHEMBL16583
- YQE403BP4D
- SK-Phenobarbital
- Sedlyn
- PHENOBARBITALUM [WHO-IP LATIN]
- NSC-9848
- HSDB 3157
- Nova-Pheno
- component of Tedral
- Phenobal
- PRIMIDONE IMPURITY B [EP IMPURITY]
- component of Primatene P (Salt/Mix)
- Promptonal
- Fenemal
- Starifen
- Lubrokal
- Gustase-Plus
- CHEBI:8069
- SR-01000313151
- PHENOBARBITAL (MART.)
- Phenobarbital 1.0 mg/ml in Methanol [Controlled Substance]
- Zadonal
- phenobarbital-
- Antrocol
- Cardenal
- Stental
- Phenylaethylbarbitursaeure
- NSC 9848
- PHENOBARBITAL [INN]
- Epsylone
- barbilehae
- Fenobarbitale
- Barbinol
- SMR000058986
- C07434
- Doscalun
- Sedofen
- Phenobarbital, 1mg/ml in Methanol
- SCHEMBL11114624
- Linasen
- Phenobarbyl
- 5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Acido 5-fenil-5-etilbarbiturico [Italian]
- Barbivis
- Phenemalum
- Barbiphenyl
- PHENOBARBITAL [IARC]
- Barbituric acid 5-ethyl-5-phenyl-(8CI)
- Sedonettes
- 11097-06-6
- Kinesed (Salt/Mix)
- Teolaxin
- 5-ethyl-5-phenyl-hexahydropyrimidine-2,4,6-trione
- PHENOBARBITAL [MI]
- Phenobarbitalum [INN]
- PHENOBARBITAL CIV [USP-RS]
- Lixophen
- Phenyral
- Phenylathylbarbitursaure
- Hypnaletten
- Phazyme-PB
- Euneryl
- component of Antrocol
- NCGC00159493-04
- Fenosed
- d ezibarbitur
- CHEMBL40
- Phenobarbital, Monosodium Salt
- Triabarb
- NCGC00159493-03
- Elixir of phenobarbital
- Barbidonna (Salt/Mix)
- PHOB
- CCRIS 502
- Glysoletten
- Coronaletta
- phenobarbital (PB)
- InChI=1/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17
- Dezibarbitur
- UQA
- Somnosan
- Theoloxin
- Chardonna-2 (Salt/Mix)
- Cabronal
- 5-Ethyl-5-phenyl-2,4,6-(1H,3H,5H)pyrimidinetrione
- Phenobarbital 0.1 mg/ml in Methanol
- Cratecil
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
- component of Slowten
- Tridezibarbitur
- A827956
- Fenbital
- Phenobarbitalum [INN-Latin]
- theominal
- Quadrinal (Salt/Mix)
- Valprin 50-PB
- Luphenil
- Liquital
- Phenylethyl barbituric acid
- D0Y7RW
- DB01174
- HMS2272G06
- Etilfen
- Phenobarbital [USAN:INN:JAN]
- Solu-Barb
- NSC-128143-
- BDBM50021437
- Polcominal
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
- Versomnal
- Phenobarb
- Fenobarbital
- Barbilehae (barbilettae)
- 5-Ethyl-5-phenyl-2,6(1H,3H,5H)-pyrimidinetrione
- Duneryl
- 50-06-6
- Thenobarbital
- Amylofene
- AI3-02726
- DTXCID701122
- Lumesettes
- PHENOBARBITAL (USP MONOGRAPH)
- component of Bronkotabs
- Phenobarbital, United States Pharmacopeia (USP) Reference Standard
- Phenyl-ethyl-barbituric acid
- Chinoin
- Phenobarbital [USP:INN:BAN:JAN]
- Lefebar
- Sedicat
- Neurobarb
- Gardepanyl
- le phebar
- Spasepilin
- Solfoton
- Hypnette
- Epidorm
- 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- PHENOBARBITAL [WHO-DD]
- barbapil
- METHYLPHENOBARBITAL IMPURITY A (EP IMPURITY)
- Phenoturic
- Hypno-Tablinetten
- Molinal
- Barbituric acid, 5-ethyl-5-phenyl-
- Dormiral
- Starilettae
- Bronkotabs (Salt/Mix)
- Donphen
- Sedabar
- Lepinaletten
- KBio1_000987
- Phenolurio
- Phenaemal
- Barbinal
- AKOS000605404
- MLS001240232
- Leonal
- STL367898
- Hypnolone
- PHENOBARBITAL (IARC)
- Barbonal
- NSC-128143
- Levsin PB Drops and Tablets
- Phenyletten
- Sedophen
- Haplopan
- fen osed
- HMS503E15
- Antrocol (Salt/Mix)
- Lumen
- Phenobarbital (JP17/USP/INN)
- barbellen
- METHYLPHENOBARBITAL IMPURITY A [EP IMPURITY]
- NSC128143
- component of Primatene P
- NINDS_000987
- Pharmetten
- Henotal
- Sedonal
- Sedizorin
- Lephebar
- Aephenal
- Donnatal (Salt/Mix)
- Phenoluric
- Parkotal
- PHENOBARBITAL [USP MONOGRAPH]
- Barbophen
- Q407241
- Hypnogen
- Noptil
- GTPL2804
- Sombutol
- Agrypnal
- PRIMIDONE IMPURITY B (EP IMPURITY)
- Levsin PB Drops and Tablets (Salt/Mix)
- Barbipenyl
- Somnoletten
- Phenonyl
- THEOPHED
- Tox21_111713
- D00506
- 5-Ethyl-5-phenyl-pyrimidine-2,4,6-trione
- Haplos
- barbellon
- component of Hecadrol
- Luminal (TN)
- Luminalum
- AB02704
- Barbipil
- Barbiphen
- Sedonal (sedative)
- Luramin
- Aphenyletten
- Methylphenobarbital, M(nor-)
- Ensobarb
- BIDD:PXR0061
- TEDRIGEN
- PHENOBARBITAL [EP IMPURITY]
- Primidone Impurity B
- Acid, Phenylethylbarbituric
- Epilol
- Hypnoltol
- Talpheno
- phenylral
- Calmetten
- Codibarbita
- Mephobarbital M (nor)
- Nirvonal
- Nunol
- Lumesyn
- Aphenylbarbit
- 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5-etil-5-fenil-
- stental exte ntabs
- Lubergal
- Phenomet
- Dormina
- Teoloxin
- Fenemal recip
- Lumofridetten
- UNII-YQE403BP4D
- PHENOBARBITAL [JAN]
- Phenobarbital (JP15/USP/INN)
- Hysteps
- Calminal
- Fenylettae
- Eskabarb
- NCGC00159493-02
- PHENOBARBITAL [WHO-IP]
- PHENOBARBITAL CIV
- DEA No. 2285
- Arco-Lase Plus
- CAS-50-06-6
- Sevenal
- Acido-5-fenil-5-etilbarbiturico
- EINECS 200-007-0
- Acido 5-fenil-5-etilbarbiturico
- Austrominal
- PHENOBARBITAL [HSDB]
- Phenobarbital (5.0mg/ml in DMSO)
- NS00010275
- Nobatol
- Phenobarbital 1.0 mg/ml in Methanol
- Fenobarbital (INN-Spanish)
- Phenobarbital Oral Solution
- Phenobarbital (1.0mg/mL in Methanol)
- Phenobarbital (USP:INN:BAN:JAN)
- Phenobarbitalum (INN-Latin)
- Phenobarbital (5.0mg/ml in Methanol)
- Phenobarbital Oral
- SCHEMBL25330743
-
- MDL: MFCD00066494
- インチ: 1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
- InChIKey: DDBREPKUVSBGFI-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(=O)C(C2=CC=CC=C2)(CC)C(=O)N1
計算された属性
- せいみつぶんしりょう: 232.08500
- どういたいしつりょう: 232.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 75.3Ų
じっけんとくせい
- 色と性状: けっしょうこたい
- 密度みつど: 1.234 g/cm3
- ゆうかいてん: 174°C
- ふってん: 374.4°C (rough estimate)
- フラッシュポイント: 11?°C
- 屈折率: 1.6660 (estimate)
- すいようせい: <0.01 g/100="" ml="" at="" 14℃="">0.01>
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 75.27000
- LogP: 1.35800
- マーカー: 13,7319
- 酸性度係数(pKa): 7.3, 11.8(at 25℃)
- 濃度: 1 mg/mL in methanol
- ようかいせい: {“error_code”:“52001”,“error_msg”:“TIMEOUT”}
phenobarbital セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: S53-S36/37-S45
- RTECS番号:CQ6825000
-
危険物標識:
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- セキュリティ用語:6.1(b)
- 包装カテゴリ:III
- リスク用語:R25; R40; R43; R61
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:倉庫の温度が低く、通風、乾燥し、食品原料と分けて保管する
- どくせい:LD50 orally in rats: 162 ±14 mg/kg (Goldenthal)
phenobarbital 税関データ
- 税関コード:2933530015
- 税関データ:
中国税関コード:
2933530015
phenobarbital 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-008-1ML |
phenobarbital |
50-06-6 | 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
273.41 | 2021-05-13 |
phenobarbital 関連文献
-
M. Ritzefeld,K. Wollschl?ger,G. Niemann,D. Anselmetti,N. Sewald Mol. BioSyst. 2011 7 3132
-
2. Polymorphism in phenobarbital: discovery of a new polymorph and crystal structure of elusive form VSaikat Roy,N. Rajesh Goud,Adam J. Matzger Chem. Commun. 2016 52 4389
-
A. C. Maehly Analyst 1962 87 116
-
G. H. Silvestre,F. Crasto de Lima,J. S. Bernardes,A. Fazzio,R. H. Miwa Phys. Chem. Chem. Phys. 2023 25 1161
-
5. First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acidsRobert H. McKeown J. Chem. Soc. Perkin Trans. 2 1980 504
-
Ulrike Hass,Uwe Dünnbier,Gudrun Massmann,Asaf Pekdeger Anal. Methods 2011 3 902
-
Denise Rossi,Thomas Gelbrich,Volker Kahlenberg,Ulrich J. Griesser CrystEngComm 2012 14 2494
-
G. M. Day,W. D. S. Motherwell,W. Jones Phys. Chem. Chem. Phys. 2007 9 1693
-
9. Molecular dynamics of hydantoins and barbiturates assessed by 1H, 13C and 15N relaxation dataPetra Gruhlke,Christa G. Seipelt,Andreas D?lle,Manfred D. Zeidler,Paula Zaderenko,Paloma Ballesteros,Sebastián Cerdán J. Chem. Soc. Perkin Trans. 2 1995 2191
-
B. Cleverley Analyst 1960 85 582
phenobarbitalに関する追加情報
Phenobarbital (CAS No. 50-06-6): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments
Phenobarbital, with the chemical formula C12H11N2O2, is a well-known barbiturate derivative that has been widely used in the field of pharmaceuticals for decades. Its CAS number, CAS No. 50-06-6, uniquely identifies it as a specific chemical compound, facilitating its classification, research, and regulatory oversight. This compound has a rich history in medical applications, particularly as an anticonvulsant and sedative, and its molecular structure has been extensively studied for potential therapeutic modifications.
The chemical structure of phenobarbital features a barbiturate core, which is characterized by a pyrimidine ring fused with an isobenzofuran moiety. This core structure is responsible for its pharmacological properties, including its ability to enhance GABAergic neurotransmission in the central nervous system. The presence of a phenyl group at the 5-position and an ethyl group at the 3-position further contributes to its pharmacokinetic profile, making it highly lipophilic and allowing for efficient penetration across the blood-brain barrier.
In terms of its synthesis, phenobarbital is typically prepared through the condensation of malonic acid with phenylacetonitrile in the presence of sodium ethoxide. This reaction leads to the formation of an intermediate that is subsequently cyclized to yield the barbiturate core. The synthesis process has been refined over time to improve yield and purity, ensuring that pharmaceutical-grade material meets stringent quality standards.
The primary therapeutic use of phenobarbital is as an anticonvulsant, particularly in the treatment of generalized tonic-clonic seizures. Its mechanism of action involves the potentiation of GABA (gamma-aminobutyric acid), the main inhibitory neurotransmitter in the brain. By enhancing GABAergic activity, phenobarbital helps to stabilize neuronal excitability and prevent excessive electrical activity that can lead to seizures.
In addition to its anticonvulsant properties, phenobarbital has also been utilized as a sedative and hypnotic agent. Its ability to induce sleep and reduce anxiety makes it valuable in managing conditions such as insomnia and anxiety disorders. However, due to its potential for tolerance, dependence, and withdrawal symptoms, its use has declined in favor of newer medications with more favorable side effect profiles.
The pharmacokinetic behavior of phenobarbital, including its absorption, distribution, metabolism, and excretion (ADME), has been thoroughly characterized. Its high lipophilicity facilitates rapid entry into tissues but also contributes to prolonged half-life and potential accumulation in certain conditions. Advances in computational modeling have enabled researchers to predict these properties more accurately before conducting experimental studies.
50-06-6 (phenobarbital) 関連製品
- 115-38-8(methylphenobarbital)
- 125-33-7(Primidone)
- 52834-10-3(3-Amino-2,6-dibromoisonicotinic acid)
- 1103513-84-3(1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)
- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)
- 251097-78-6(3-[(2,6-DICHLOROBENZYL)SULFONYL]-N-(4-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE)
- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)
- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)
- 1805945-36-1(6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)




